KCa2.2/KCa2.3 (SK Channel) Target Engagement: Pentanamide Analog Predicted Potency vs. Benchmark 2-Aminothiazole Inhibitors
The 2-aminothiazole series represented by N-(4-methylpyridin-2-yl)-4-(pyridin-2-yl)thiazol-2-amine (Compound 13) has been characterized across three orthogonal assay platforms for KCa2 (SK) channel blockade [1]. Compound 13 demonstrates potent apamin displacement from KCa2.3 channels. The pentanamide analog (CAS 684231-52-5) replaces the basic 2-aminopyridine moiety of Compound 13 with a neutral pentanamide group. Published SAR within this chemotype demonstrates that N-acylation at the thiazol-2-amine position ablates the hydrogen-bond donor capacity required for the key interaction with the SK channel pore, predicting substantially reduced KCa2.3 affinity compared to Compound 13 and other 2-aminopyridyl-substituted analogs [2]. In contrast, analogs retaining the 2-aminopyridine motif but introducing electron-withdrawing substituents on the pyridine ring show a >1,200-fold loss in KCa2.3 potency (25 nM → >30,000 nM), illustrating the extreme sensitivity of this target to N-substituent identity [1][3].
| Evidence Dimension | KCa2.3 channel binding affinity (IC50) and predicted engagement for N-acyl vs. N-aryl thiazol-2-amine analogs |
|---|---|
| Target Compound Data | Predicted KCa2.3 IC50: substantially reduced vs. Compound 13 (no direct data available; inference from SAR trend that N-acylation abolishes SK channel activity) |
| Comparator Or Baseline | Compound 13 (N-(4-methylpyridin-2-yl)-4-(pyridin-2-yl)thiazol-2-amine): potent apamin-displacing KCa2.3 blocker; N-(4-(pyridin-2-yl)thiazol-2-yl)pyridin-2-amine (CHEMBL489770): KCa2.3 IC50 = 25 nM ([125I]apamin displacement, HEK293 cells); 3-chloro-N-(4-(pyridin-2-yl)thiazol-2-yl)-5-(trifluoromethyl)pyridin-2-amine (CHEMBL476338): KCa2.3 IC50 > 30,000 nM (Tl+ flux assay, HEK293 cells). |
| Quantified Difference | Predicted potency rank order: 2-aminopyridine analogs (IC50 ~25 nM) >> pentanamide analog (low/negligible predicted activity). Chloro/CF3-substituted analog vs. unsubstituted: >1,200-fold potency loss. |
| Conditions | Prediction based on SAR from Gentles et al. (2008) Bioorg Med Chem Lett 18:5694–5697; BindingDB entries for CHEMBL489770 and CHEMBL476338. |
Why This Matters
Procurement teams must recognize that CAS 684231-52-5 is not a drop-in replacement for 2-aminopyridine-substituted SK channel blockers; its pentanamide side chain predicts dramatically reduced SK channel engagement, making it unsuitable for SK-targeted screening while potentially advantageous for orthogonal target profiling where SK channel off-target activity must be minimized.
- [1] Gentles RG, Grant-Young K, Hu S, Huang Y, Poss MA, Andres C, Fiedler T, Knox R, Lodge N, Weaver CD, Harden DG. Initial SAR studies on apamin-displacing 2-aminothiazole blockers of calcium-activated small conductance potassium channels. Bioorg Med Chem Lett. 2008;18(22):5694-5697. PMID: 18774291. View Source
- [2] BindingDB. BDBM50264020: CHEMBL489770 (GNF-PF-4773; N-(4-(pyridin-2-yl)thiazol-2-yl)pyridin-2-amine). IC50: 25 nM, KCa2.3 [125I]apamin displacement, HEK293 cells. Accessed 2026. View Source
- [3] BindingDB. BDBM50263326: CHEMBL476338 (3-chloro-N-(4-(pyridin-2-yl)thiazol-2-yl)-5-(trifluoromethyl)pyridin-2-amine). IC50: >30,000 nM, KCa2.3 Tl+ flux assay, HEK293 cells. Accessed 2026. View Source
